N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide
Description
N-(2,5-Dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound characterized by a butanamide backbone substituted with a 2,5-dimethylphenyl group at the amide nitrogen and a 4-methoxyphenylthio moiety at the fourth carbon of the butanamide chain. The thioether linkage (C-S bond) and the methoxy group on the phenyl ring contribute to its unique electronic and steric properties, which may influence its biological activity, particularly in contexts such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-6-7-15(2)18(13-14)20-19(21)5-4-12-23-17-10-8-16(22-3)9-11-17/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQMZCGEOISAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCSC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2,5-dimethylphenylamine with butanoyl chloride to form N-(2,5-dimethylphenyl)butanamide.
Thioether Formation: The next step involves the reaction of the amide with 4-methoxyphenylthiol in the presence of a suitable base, such as sodium hydride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Thioether vs. Sulfonyl and Triazole-Thione Groups
- Sulfonyl-Linked Compounds (): Compounds like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides feature sulfonyl groups (SO₂), which are strongly electron-withdrawing and polar. These groups enhance solubility but may reduce membrane permeability .
- Triazole-Thiones (): These compounds exhibit tautomerism between thiol and thione forms, influencing their reactivity. The absence of a C=O group in triazole-thiones contrasts with the target compound’s amide carbonyl, which may affect hydrogen-bonding capabilities .
However, it lacks the tautomeric versatility of triazole-thiones, which might limit its interaction flexibility.
Structural Complexity and Stereochemistry
- Complex Butanamides (): Derivatives like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide feature intricate stereochemistry and multiple aromatic substituents. Such complexity is often designed for high-affinity binding to specific targets (e.g., proteases or kinases) .
Data Tables
Table 1: Substituent Effects on PET Inhibition (Based on )
| Compound | Substituent Position | Substituent Type | IC₅₀ (µM) |
|---|---|---|---|
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | Electron-donating | ~10 |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluoro | Electron-withdrawing | ~10 |
Table 2: Functional Group Comparison (Based on )
| Functional Group | Example Compound | Key Properties |
|---|---|---|
| Thioether (C-S-C) | Target Compound | Moderate polarity, lipophilic |
| Sulfonyl (SO₂) | 4-(4-Cl-phenylsulfonyl)benzoic acid hydrazide | High polarity, electron-withdrawing |
| Triazole-Thione | 5-(4-(4-Br-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione | Tautomerism, reactive sulfur |
Key Research Findings and Implications
Substituent Position Matters : Both 2,5- and 3,5-substituted phenyl groups can achieve high PET inhibition, but the 2,5-dimethyl configuration in the target compound may optimize steric fit in hydrophobic binding pockets .
Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound contrasts with fluorine substituents in analogs, suggesting a trade-off between lipophilicity and electronic effects. This could be leveraged to fine-tune activity in future modifications.
Thioether Advantage : Compared to sulfonyl-linked compounds, the thioether group in the target compound may enhance membrane permeability, a critical factor for in vivo efficacy .
Biological Activity
N-(2,5-dimethylphenyl)-4-((4-methoxyphenyl)thio)butanamide, a compound with the potential for significant biological activity, has garnered interest in medicinal chemistry due to its structural features. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C19H23NO2S
- Molecular Weight : 329.5 g/mol
- CAS Number : 942003-16-9
The compound features a thioether linkage and an amide functional group, which are critical for its biological interactions.
This compound primarily targets acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE through a mixed inhibition type , leading to increased acetylcholine levels in synaptic clefts. This mechanism is crucial for enhancing cholinergic transmission, which may improve cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's.
Inhibition Potency
The compound exhibits strong inhibitory activity against AChE with an IC50 value of 5.84 μmol/L , outperforming some established inhibitors like rivastigmine.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. The following aspects are critical:
- Absorption : Predicted to have satisfactory bioavailability.
- Distribution : Likely to cross the blood-brain barrier due to its lipophilic nature.
- Metabolism : Potential metabolic pathways include oxidation of the thioether group.
- Excretion : Expected to be eliminated via renal pathways.
Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective effects by modulating neurotransmitter levels and improving synaptic plasticity. This property makes it a candidate for further studies in neurodegenerative disease models.
Case Studies and Research Findings
- Cognitive Enhancement : A study demonstrated that compounds inhibiting AChE can enhance cognitive performance in animal models, suggesting similar potential for this compound.
- Neuroplasticity : Analogous compounds have been shown to increase gene expression related to neuroplasticity in the frontal cortex, indicating that this compound may also have similar effects .
- Inhibition Studies : Comparative studies with other AChE inhibitors revealed that this compound's structure allows for effective binding and inhibition, which is critical for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
